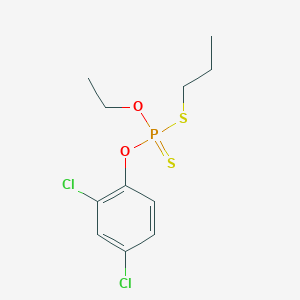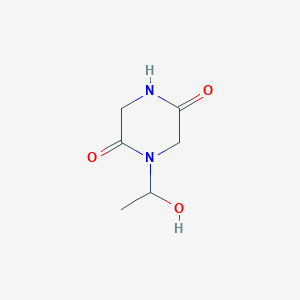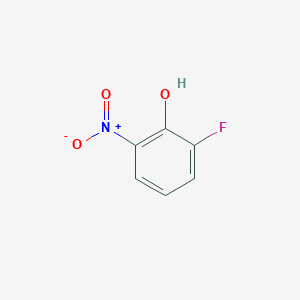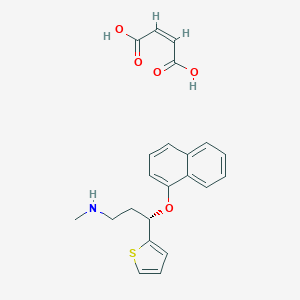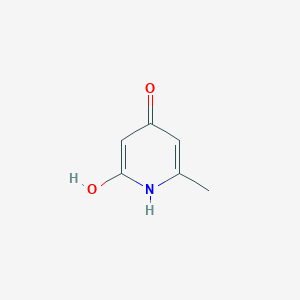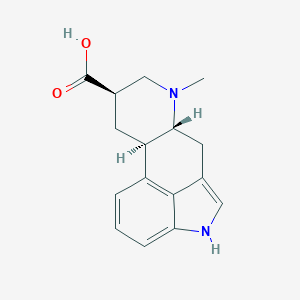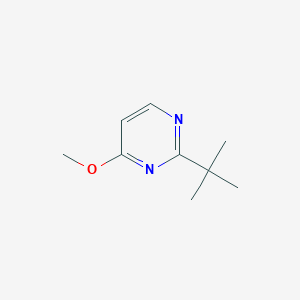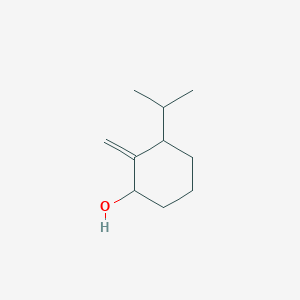
2-Methylidene-3-propan-2-ylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-3-propan-2-ylcyclohexan-1-ol, also known as MPPC, is a cyclic alcohol compound with a unique structure. It has been synthesized using various methods and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has also been studied for its potential use as a chiral auxiliary in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is not fully understood. However, it has been suggested that 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may act as an antioxidant and inhibit the production of reactive oxygen species. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may also inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.
Effets Biochimiques Et Physiologiques
2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to have antioxidant effects and may protect against oxidative stress. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to inhibit the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, one limitation of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Methylidene-3-propan-2-ylcyclohexan-1-ol. One direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Another direction is to investigate its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol.
Méthodes De Synthèse
2-Methylidene-3-propan-2-ylcyclohexan-1-ol can be synthesized using a few different methods. One method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. Another method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a reducing agent. Both methods result in the formation of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol as the final product.
Propriétés
Numéro CAS |
145571-39-7 |
|---|---|
Nom du produit |
2-Methylidene-3-propan-2-ylcyclohexan-1-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-methylidene-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
Clé InChI |
SUAXZQGZNRZXFN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCC(C1=C)O |
SMILES canonique |
CC(C)C1CCCC(C1=C)O |
Synonymes |
Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



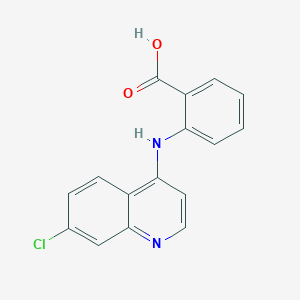
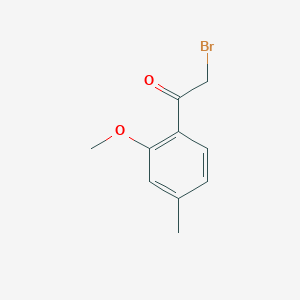
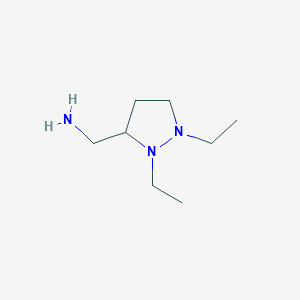
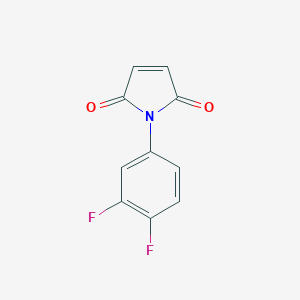
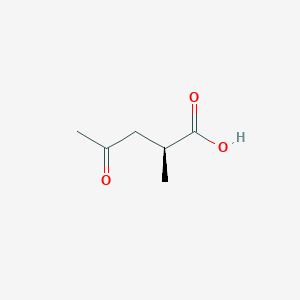
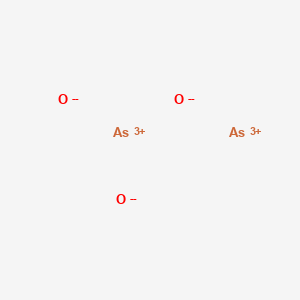
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
